molecular formula C14H16N2 B3048604 4,4',5,5'-Tetramethyl-2,2'-bipyridine CAS No. 1762-35-2

4,4',5,5'-Tetramethyl-2,2'-bipyridine

Cat. No.: B3048604
CAS No.: 1762-35-2
M. Wt: 212.29 g/mol
InChI Key: PPCNVVQFRWNXBR-UHFFFAOYSA-N
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Description

4,4’,5,5’-Tetramethyl-2,2’-bipyridine is an organic compound with the molecular formula C14H16N2. It is a derivative of bipyridine, where the hydrogen atoms at the 4, 4’, 5, and 5’ positions are replaced by methyl groups. This compound is known for its ability to act as a ligand, forming complexes with various metal ions, which makes it valuable in coordination chemistry and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,5,5’-Tetramethyl-2,2’-bipyridine typically involves the homocoupling of 4-bromo-2,6-dimethylpyridine. This reaction is carried out under mild conditions using nickel bromide (NiBr2), triphenylphosphine (PPh3), tetraethylammonium iodide (Et4NI), and zinc powder . The reaction proceeds efficiently, yielding the desired bipyridine derivative.

Industrial Production Methods

While specific industrial production methods for 4,4’,5,5’-Tetramethyl-2,2’-bipyridine are not extensively documented, the general approach involves large-scale coupling reactions using similar reagents and conditions as in laboratory synthesis. The scalability of these reactions allows for the production of significant quantities of the compound for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4,4’,5,5’-Tetramethyl-2,2’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted bipyridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,4’,5,5’-Tetramethyl-2,2’-bipyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’,5,5’-Tetramethyl-2,2’-bipyridine is unique due to its specific substitution pattern, which affects its electronic properties and steric hindrance. This makes it particularly effective in forming stable complexes with certain metal ions, which can be advantageous in catalytic applications and material science .

Properties

IUPAC Name

2-(4,5-dimethylpyridin-2-yl)-4,5-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-9-5-13(15-7-11(9)3)14-6-10(2)12(4)8-16-14/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCNVVQFRWNXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C)C2=NC=C(C(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361489
Record name 4,4',5,5'-tetramethyl-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1762-35-2
Record name 4,4',5,5'-tetramethyl-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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